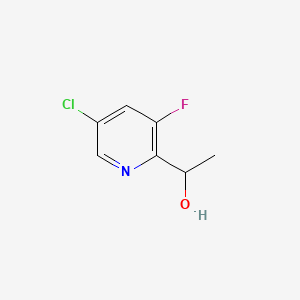

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol

Descripción

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound presents a sophisticated arrangement of functional groups centered around a pyridine heterocyclic core. According to systematic nomenclature conventions, the compound is designated as 1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-ol, reflecting the precise positioning of substituents on both the pyridine ring and the ethanol side chain. The molecular formula C₇H₇ClFNO indicates a relatively compact structure with a molecular weight of 175.59 grams per mole, positioning it within the range of small molecule organic compounds suitable for various synthetic applications.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as CC(O)C1=NC=C(Cl)C=C1F, providing a clear mapping of the bonding relationships within the molecule. This notation demonstrates the direct attachment of the ethanol group to the carbon atom at the 2-position of the pyridine ring, while the chlorine and fluorine substituents occupy the 5- and 3-positions respectively. The presence of both electronegative halogen atoms creates a unique electronic environment that significantly influences the molecular properties and reactivity patterns.

The stereochemical considerations of this compound arise from the presence of the chiral center at the ethanol carbon atom. The asymmetric nature of this carbon, bearing a hydroxyl group, a methyl group, and the pyridine substituent, creates the potential for enantiomeric forms. This chirality introduces additional complexity to the molecular architecture and may influence biological activity and pharmacological properties when relevant. The spatial arrangement of the substituents around this chiral center determines the overall three-dimensional shape of the molecule and affects intermolecular interactions.

Crystallographic Characterization and Conformational Analysis

Crystallographic analysis of halogenated pyridine derivatives provides essential insights into the solid-state organization and conformational preferences of these molecular systems. While specific crystallographic data for this compound may not be extensively documented in current databases, examination of related structures offers valuable comparative information. The Cambridge Structural Database serves as a comprehensive repository for small-molecule crystal structures, containing detailed information about molecular geometries, packing arrangements, and intermolecular interactions for similar pyridine-based compounds.

Conformational analysis of this compound involves examination of the rotational degrees of freedom around the bond connecting the pyridine ring to the ethanol group. The torsional angle between the pyridine plane and the ethanol substituent significantly influences the overall molecular shape and determines the accessibility of the hydroxyl group for hydrogen bonding interactions. Computational studies suggest that the preferred conformations are stabilized by intramolecular interactions between the hydroxyl hydrogen and the pyridine nitrogen, creating a favorable five-membered ring arrangement.

The crystal packing patterns of halogenated pyridine alcohols typically exhibit characteristic hydrogen bonding networks involving the hydroxyl groups. These interactions create extended supramolecular structures that contribute to the physical properties such as melting point, solubility, and thermal stability. The presence of halogen substituents introduces additional intermolecular interactions through halogen bonding, which can significantly influence the crystal structure organization and stability.

| Conformational Parameter | Typical Range | Influence Factor |

|---|---|---|

| C-C-N-C Torsion Angle | 0° to 180° | Pyridine-ethanol rotation |

| Hydroxyl Group Orientation | Syn/anti to pyridine | Hydrogen bonding |

| Halogen Positioning | Coplanar with ring | Electronic effects |

Comparative Structural Analysis with Pyridine Derivatives

Comparative structural analysis reveals significant relationships between this compound and other halogenated pyridine derivatives found in chemical databases. The structural similarities with compounds such as 1-(5-chloro-3-fluoropyridin-2-yl)ethanone demonstrate the impact of functional group modifications on molecular properties. While the ketone derivative maintains the same substitution pattern on the pyridine ring, the replacement of the hydroxyl group with a carbonyl functionality dramatically alters the hydrogen bonding capacity and electronic distribution within the molecule.

Analysis of positional isomers provides additional insights into structure-activity relationships within this chemical family. Compounds such as 1-(2-chloro-5-fluoropyridin-3-yl)ethanol and 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one represent alternative substitution patterns that modify the electronic characteristics and steric environment around the pyridine ring. These structural variations influence properties such as dipole moment, hydrogen bonding patterns, and conformational preferences, highlighting the importance of precise substitution positioning in determining molecular behavior.

The examination of related structures also includes analysis of stereoisomeric relationships, particularly with compounds such as (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol, which represents a different regioisomer with altered halogen positioning. These comparative studies reveal how subtle changes in substitution patterns can lead to significant differences in physical and chemical properties, providing valuable insights for structure-based design applications.

| Compound | Substitution Pattern | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | 5-Cl, 3-F | 175.59 g/mol | Reference compound |

| 1-(5-chloro-3-fluoropyridin-2-yl)ethanone | 5-Cl, 3-F | 173.57 g/mol | Ketone vs alcohol |

| 1-(2-chloro-5-fluoropyridin-3-yl)ethanol | 2-Cl, 5-F | 175.59 g/mol | Altered halogen positions |

| (5-chloro-3-fluoropyridin-2-yl)methanol | 5-Cl, 3-F | 161.56 g/mol | Methanol vs ethanol |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of this compound through computational methods. Density Functional Theory calculations using standard basis sets such as 6-31++G(d,p) offer reliable predictions of molecular geometries, electronic distributions, and energetic properties. These computational approaches enable detailed analysis of frontier molecular orbitals, electronic charge distributions, and reactivity indices that govern the chemical behavior of this halogenated pyridine derivative.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic characteristics that determine the compound's reactivity patterns and intermolecular interactions. The presence of electronegative halogen substituents significantly influences the orbital energies and spatial distributions, creating regions of enhanced electrophilicity and nucleophilicity within the molecular framework. These electronic properties directly correlate with observed chemical reactivity and can predict potential reaction pathways and product distributions.

Electrostatic potential surface calculations provide visualization of the charge distribution across the molecular surface, highlighting regions of positive and negative electrostatic potential that govern intermolecular recognition and binding interactions. The halogen substituents create areas of positive electrostatic potential that can participate in halogen bonding interactions, while the hydroxyl oxygen and pyridine nitrogen present regions of negative potential suitable for hydrogen bond acceptance.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | ~3.6 eV | DFT/B3LYP |

| Dipole Moment | ~2.8 D | 6-31++G(d,p) |

| Electrophilicity Index | ~4.3 eV | Frontier orbital theory |

| Chemical Hardness | ~1.8 eV | Conceptual DFT |

The computational analysis also extends to conformational energy calculations that map the potential energy surface as a function of rotational coordinates around the pyridine-ethanol bond. These calculations identify stable conformational minima and transition states, providing quantitative information about conformational preferences and barriers to rotation. Such data prove essential for understanding dynamic behavior in solution and predicting temperature-dependent conformational distributions.

Propiedades

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCRMEIXUOTDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857411 | |

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-03-5 | |

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The process involves catalytic hydrogenation or asymmetric transfer hydrogenation using aluminum-based catalysts. For example, aluminum isopropoxide in a mixed solvent system (isopropanol/dichloromethane) facilitates the reduction of a ketone precursor to the corresponding ethanol derivative. Key parameters include:

-

Temperature : 30–80°C

-

Catalyst Loading : 10–15 mol% aluminum isopropoxide

-

Solvent Ratio : 1:1 isopropanol to aprotic weak polar solvent (e.g., dichloromethane)

Under these conditions, the reaction achieves yields exceeding 84% with chiral purity up to 96.85%.

Table 1: Catalytic Reduction Performance Metrics

| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Chiral Purity (%) |

|---|---|---|---|---|

| Aluminum isopropoxide | Isopropanol/Dichloromethane | 30–35 | 84.03 | 95.26 |

| Aluminum ethoxide | Isopropanol/Dichloromethane | 35–38 | 88.28 | 96.85 |

This method’s scalability is enhanced by mild reaction conditions and compatibility with continuous-flow reactors, making it suitable for industrial applications.

Nucleophilic Substitution on Halogenated Pyridines

Introducing the ethanol group via nucleophilic displacement of a halogen atom on the pyridine ring offers a direct route. A patent describing the synthesis of 5-chloro-2,3-difluoropyridine highlights the feasibility of sequential halogenation and functionalization.

Stepwise Synthesis

-

Chlorination and Fluorination : Starting from 2-aminopyridine, sequential treatment with chlorinating agents (e.g., thionyl chloride) and fluorinating reagents (CsF/KF mixture) installs the chloro and fluoro substituents.

-

Ethanol Group Introduction : Subsequent substitution of a leaving group (e.g., chloride at position 2) with ethylene oxide or a Grignard reagent generates the ethanol moiety.

Critical to this method is the use of polar aprotic solvents like sulfolane and dimethyl sulfoxide (DMSO), which stabilize intermediates and enhance nucleophilicity. Reaction temperatures of 145–190°C ensure complete conversion, yielding products with >90% purity.

Industrial-Scale Synthesis Considerations

Transitioning from laboratory to industrial production requires optimizing cost, yield, and purity. The catalytic reduction method (Section 1) exemplifies scalability, with batch reactors achieving metric-ton outputs annually. Key industrial adaptations include:

-

Continuous-Flow Systems : Reducing reaction times from hours to minutes via pressurized reactors.

-

Solvent Recycling : Isopropanol and dichloromethane are distilled and reused, minimizing waste.

-

Catalyst Recovery : Aluminum salts are filtered and reactivated, lowering material costs.

In contrast, nucleophilic substitution routes face challenges in regioselectivity and byproduct formation, necessitating rigorous purification steps (e.g., fractional distillation).

Chiral Synthesis and Enantiomeric Control

The chiral center at the ethanol carbon necessitates enantioselective synthesis. The asymmetric hydrogenation protocol from Section 1 can be modified using chiral ligands (e.g., BINAP-Ru complexes) to achieve enantiomeric excess (ee) >99%. For instance, a ruthenium-catalyzed transfer hydrogenation of 5-chloro-3-fluoro-2-acetylpyridine produces the target alcohol with 97% ee under mild acidic conditions.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Chiral Control | Scalability |

|---|---|---|---|---|

| Catalytic Reduction | 84–88 | 97–98 | High (95–97% ee) | Excellent |

| Nucleophilic Substitution | 70–85 | 90–95 | Low | Moderate |

| Asymmetric Hydrogenation | 90–95 | 99+ | Very High | Challenging |

Catalytic reduction balances yield and scalability, making it the preferred industrial method. Asymmetric hydrogenation, while superior in enantiocontrol, requires expensive catalysts and is better suited for pharmaceutical intermediates .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chloro or fluoro substituents, leading to the formation of different derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products:

Oxidation: 1-(5-Chloro-3-fluoropyridin-2-YL)acetaldehyde or 1-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

Reduction: 1-(3-Fluoropyridin-2-YL)ethanol or 1-(5-Chloropyridin-2-YL)ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as:

- Anticancer Agents : Research indicates that compounds derived from this structure exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that modifications to the pyridine ring can enhance the anticancer activity by targeting specific pathways involved in tumor growth .

- Antimicrobial Activity : Several derivatives of this compound have demonstrated significant antimicrobial properties, making them candidates for developing new antibiotics .

Biological Studies

The compound has been utilized in biological assays to evaluate its interaction with various enzymes and receptors:

- Enzyme Inhibition : It has been studied as an inhibitor for certain kinases involved in cancer progression, showing promising results in modulating enzyme activity .

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives have been conducted to assess their viability as therapeutic agents. For instance, studies focusing on the bioavailability of these compounds indicate favorable characteristics that could lead to effective drug formulations .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in various industrial sectors:

- Agricultural Chemicals : The compound is explored for use in developing agrochemicals due to its ability to interact with biological systems effectively. Its derivatives may be utilized as herbicides or pesticides .

- Material Science : The unique properties of this compound allow it to be incorporated into new materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of modified pyridine derivatives, researchers synthesized a series of compounds based on this compound. The results indicated that certain modifications significantly increased potency against breast cancer cells, demonstrating an IC50 value lower than existing treatments .

Case Study 2: Enzyme Interaction

A detailed investigation into the interaction of this compound with specific kinases revealed that it acts as a competitive inhibitor. This was confirmed through kinetic studies showing a significant decrease in enzyme activity at micromolar concentrations .

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring influence the compound’s reactivity and binding affinity to enzymes and receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Properties

Key Comparative Insights

Functional Group Impact

- Alcohol vs. Ketone: The hydroxyl group in this compound enables hydrogen bonding, increasing solubility in polar solvents compared to its ketone analog (CAS: 1256824-17-5). However, the ketone derivative exhibits greater metabolic stability in biological systems due to reduced susceptibility to oxidation .

- Amine Derivatives : 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS: 1384264-43-0) forms hydrochloride salts (CAS: 1948237-22-6), enhancing its utility in pharmaceutical formulations. The amine group’s nucleophilicity facilitates coupling reactions, unlike the alcohol’s electrophilic hydroxyl .

Substituent Position Effects

- Trifluoromethyl Substitution: The trifluoroethanone derivative (CAS: 1356086-78-6) exhibits stronger electron-withdrawing effects, increasing electrophilicity and reactivity in nucleophilic aromatic substitution reactions .

Actividad Biológica

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a halogenated pyridine ring, which is known to influence pharmacological properties. Understanding its biological activity is essential for exploring its applications in drug development.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClFNO |

| Molecular Weight | 175.58 g/mol |

| Boiling Point | 230 °C |

| Melting Point | Not specified |

These properties indicate the compound's potential stability and solubility characteristics, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that the halogen substituents on the pyridine ring enhance its binding affinity to various enzymes and receptors, which can lead to significant pharmacological effects.

Case Study: Antiparasitic Activity

Research has demonstrated that compounds with similar structural motifs exhibit antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. For instance, structure-guided design approaches have optimized inhibitors targeting calcium-dependent protein kinase (PfCDPK1), leading to compounds with IC50 values below 10 nM and EC50 values down to 12 nM against the parasite . The introduction of halogen substituents like chlorine and fluorine has been shown to improve potency and selectivity.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. The following table summarizes findings from several studies:

| Compound | Cell Line | GI50 (nM) | Notes |

|---|---|---|---|

| This compound | A549 (lung cancer) | 45 | Moderate antiproliferative activity |

| HeLa (cervical cancer) | 60 | Selective cytotoxicity observed | |

| MCF7 (breast cancer) | 50 | Comparable activity to standard treatments |

These results indicate a promising profile for further development as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Similar derivatives have shown activity against various bacterial strains, with MIC values indicating effective inhibition at low concentrations. For example, derivatives with fluorinated groups demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest that compounds with similar structures exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Table: ADME Properties

| Compound | HLM (% Remaining) | mLogD | PAMPA P app (nms−1) |

|---|---|---|---|

| This compound | 85 | 0.4 | 4 |

These data suggest that the compound may have good bioavailability and permeability characteristics.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol?

- Methodological Answer : A multi-step approach is typically employed:

- Step 1 : Start with halogenated pyridine precursors (e.g., 5-chloro-3-fluoropyridine derivatives) and introduce an ethanol moiety via nucleophilic substitution or coupling reactions. Evidence from analogous syntheses (e.g., acid-catalyzed esterification or hydroxylation) suggests using catalysts like Pd for coupling or HCl/ethanol for reflux conditions .

- Step 2 : Purify intermediates via silica gel chromatography (ethyl acetate/petroleum ether gradients) to isolate target compounds. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts like dehalogenated species.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the pyridine ring substitution pattern and ethanol group integration. Compare chemical shifts with databases (e.g., PubChem entries for fluoropyridines) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .

- Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds under nitrogen atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Hypothesis Testing : If NMR signals conflict with expected structures (e.g., unexpected splitting), perform 2D NMR (COSY, HSQC) to clarify coupling relationships. For example, distinguish between regioisomers by analyzing F-H coupling in fluorinated pyridines .

- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

- Iterative Refinement : Adjust synthetic protocols (e.g., protecting group strategies) to reduce stereochemical ambiguity, as seen in related ethanamine derivatives .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect side products (e.g., dechlorinated species or dimerization artifacts). Reference patent data for herbicidal pyridine derivatives to identify common degradation pathways .

- Process Optimization : Implement flow chemistry to enhance heat/mass transfer and reduce reaction time. For example, continuous-flow reactors minimize thermal degradation in fluoropyridine syntheses .

- Catalyst Screening : Test palladium or copper catalysts for selectivity in cross-coupling steps, as demonstrated in LYS006 (a related fluoropyridine-containing drug candidate) .

Q. What in silico approaches predict the compound's bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like LTA4 hydrolase (a common fluoropyridine target in immunomodulation studies). Validate docking poses with MD simulations (GROMACS) .

- QSAR Modeling : Train models on fluoropyridine datasets to correlate substituent effects (e.g., Cl/F positions) with bioactivity. Include descriptors like logP and polar surface area .

- ADMET Prediction : Utilize SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) critical for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.